molecular formula C9H7ClN2O2 B1452010 Methyl 3-chloro-1H-indazole-6-carboxylate CAS No. 1086391-18-5

Methyl 3-chloro-1H-indazole-6-carboxylate

Cat. No. B1452010
CAS RN: 1086391-18-5
M. Wt: 210.62 g/mol
InChI Key: NVMLKYWQRQHYLQ-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of indazoles, including “Methyl 3-chloro-1H-indazole-6-carboxylate”, has been a subject of research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of “Methyl 3-chloro-1H-indazole-6-carboxylate” is C9H8N2O2 . The IUPAC name is methyl 1H-indazole-6-carboxylate . The SMILES representation is COC(=O)C1=CC2=C(C=C1)C=NN2 .


Chemical Reactions Analysis

Indazoles can undergo various chemical reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

“Methyl 3-chloro-1H-indazole-6-carboxylate” is soluble in water . Its molecular weight is 176.175 g/mol . The melting point is between 142°C to 144°C .

Scientific Research Applications

Comprehensive Analysis of “Methyl 3-chloro-1H-indazole-6-carboxylate” Applications

“Methyl 3-chloro-1H-indazole-6-carboxylate” is a derivative of the indazole heterocyclic compound, which is a significant moiety in various biologically active compounds. Below is a detailed analysis of its unique applications across different scientific research fields.

Synthesis of Alkaloid Derivatives: Indazole derivatives are prevalent in natural products and drugs, particularly alkaloids. The synthesis of indole derivatives, which are structurally related to indazoles, is crucial for creating biologically active compounds. These compounds are used for treating cancer cells, microbes, and various disorders .

Anti-inflammatory Agents: Indazole compounds have shown potential as anti-inflammatory agents. They are synthesized and screened for their in vivo anti-inflammatory potential, which is vital for developing new therapeutic drugs .

Antimicrobial Activity: The indazole moiety is known for its antimicrobial properties. Research into indazole derivatives has led to the development of compounds with significant antimicrobial activity, which can be used to combat various bacterial and viral infections .

Anti-HIV Properties: Compounds containing the indazole fragment have been investigated for their potential as HIV protease inhibitors. This application is particularly important in the ongoing fight against HIV/AIDS .

Anticancer Applications: Indazole derivatives have been synthesized and evaluated for their anticancer activities. These compounds play a role in the development of new treatments for cancer, focusing on targeting specific pathways involved in cancer cell proliferation .

Antiangiogenic Properties: Research into indazole derivatives includes their evaluation for antiangiogenic activities. These activities are crucial for preventing the formation of new blood vessels that tumors need to grow, making it a promising field in cancer therapy .

Antioxidant Effects: The antioxidant properties of indazole derivatives are also being explored. Antioxidants are important for protecting cells from damage caused by free radicals, which is beneficial in preventing various diseases .

Neuroprotective Applications: Indazole compounds are studied for their role as neuroprotective agents. They may offer protection against neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase, which is involved in the progression of conditions such as Alzheimer’s disease .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-chloro-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMLKYWQRQHYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672251
Record name Methyl 3-chloro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-1H-indazole-6-carboxylate

CAS RN

1086391-18-5
Record name Methyl 3-chloro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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